Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate
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Overview
Description
Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate is an organic compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol . This compound is characterized by the presence of a benzoate ester linked to a dioxolane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate typically involves the esterification of 3-(1,3-dioxolan-2-ylmethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate undergoes several types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(1,3-dioxolan-2-ylmethyl)benzoic acid.
Reduction: Formation of 3-(1,3-dioxolan-2-ylmethyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate involves its interaction with specific molecular targets and pathways. The dioxolane ring can participate in ring-opening reactions, while the benzoate ester can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate various biochemical pathways and exert specific effects depending on the context .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Lacks the dioxolane ring, making it less versatile in certain reactions.
Methyl 3-(1,3-dioxolan-2-ylmethyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
3-(1,3-Dioxolan-2-ylmethyl)benzoic acid: The acid form of the compound, which can be used in different reactions compared to the ester
Uniqueness
This compound is unique due to the presence of both the benzoate ester and the dioxolane ring, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and reactions compared to similar compounds .
Properties
CAS No. |
898776-72-2 |
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Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate |
InChI |
InChI=1S/C13H16O4/c1-2-15-13(14)11-5-3-4-10(8-11)9-12-16-6-7-17-12/h3-5,8,12H,2,6-7,9H2,1H3 |
InChI Key |
GWVKSJQGCRGSTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CC2OCCO2 |
Origin of Product |
United States |
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